molecular formula C19H18Cl2N4OS B3636231 N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3636231
M. Wt: 421.3 g/mol
InChI Key: DYIZVLICIXVOKC-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Dichlorophenyl Group: This step involves the reaction of the triazole intermediate with 2,4-dichlorobenzoyl chloride under basic conditions.

    Formation of the Sulfanyl Acetamide Moiety: The final step involves the reaction of the dichlorophenyl-triazole intermediate with 2-chloroacetamide in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the dichlorophenyl group, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or phenyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its triazole and sulfanyl groups.

    Materials Science: It can be incorporated into polymers to impart specific properties such as increased thermal stability.

Biology:

    Antimicrobial Activity: The compound has potential as an antimicrobial agent due to its triazole moiety, which is known to exhibit antifungal and antibacterial properties.

Medicine:

    Drug Development: The compound can be explored as a lead compound for the development of new pharmaceuticals, particularly for its potential antifungal and antibacterial activities.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as fungicides or herbicides.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. The dichlorophenyl group can interact with bacterial enzymes, disrupting their function and leading to antibacterial effects.

Comparison with Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the triazole and sulfanyl acetamide moieties.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole, which also contain triazole rings and exhibit antifungal activity.

Uniqueness:

    Combination of Functional Groups: The unique combination of a dichlorophenyl group, a triazole ring, and a sulfanyl acetamide moiety imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[[4-ethyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4OS/c1-3-25-18(14-7-5-4-6-12(14)2)23-24-19(25)27-11-17(26)22-16-9-8-13(20)10-15(16)21/h4-10H,3,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIZVLICIXVOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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